![molecular formula C6H8N2S B1428077 4-Cyclopropyl-1,3-thiazol-5-amine CAS No. 1249588-40-6](/img/structure/B1428077.png)
4-Cyclopropyl-1,3-thiazol-5-amine
Overview
Description
4-Cyclopropyl-1,3-thiazol-5-amine (CPA) is an organosulfur compound and a derivative of thiazole. It is used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various organic transformations. CPA has been extensively studied in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Antioxidant Properties
Thiazole derivatives, including those with structures similar to 4-Cyclopropyl-1,3-thiazol-5-amine, have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity .
Antimicrobial Activity
Thiazole compounds have been found to exhibit diverse biological activities, including antimicrobial properties . For instance, certain thiazole derivatives have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole derivatives have also been used in the development of antifungal drugs . For example, Abafungin is a thiazole-based antifungal drug .
Antiviral Activity
Thiazole compounds have been studied for their potential anti-HIV activity . Ritonavir, an antiretroviral drug, is one such example .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . Tiazofurin is an example of a thiazole-based antineoplastic drug .
Anti-Inflammatory Activity
Thiazole compounds have been studied for their potential anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various reactions, potentially influencing its interaction with biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.
properties
IUPAC Name |
4-cyclopropyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGILJCLUJVGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-thiazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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